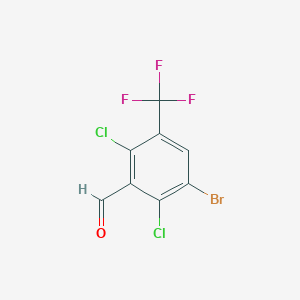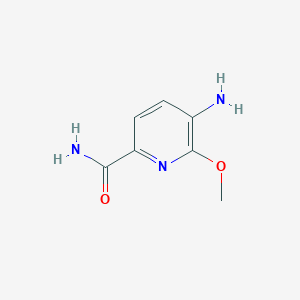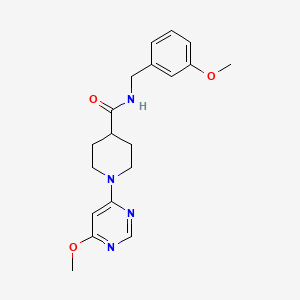
3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, also known as CYT387, is a small molecule inhibitor that targets Janus kinase (JAK) enzymes. It was first synthesized in 2008 by researchers at Cytopia Research Pty Ltd. CYT387 has shown potential in treating a range of diseases including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
Mecanismo De Acción
3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea inhibits JAK1 and JAK2 enzymes by binding to the ATP-binding pocket of the enzymes. This prevents the enzymes from phosphorylating their substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of JAK1 and JAK2 signaling pathways leads to the reduction of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
The inhibition of JAK1 and JAK2 by 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea leads to a reduction in the production of pro-inflammatory cytokines and chemokines. This has been shown to reduce the severity of disease in animal models of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In addition, 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been shown to improve blood counts and reduce spleen size in animal models of myeloproliferative neoplasms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is its specificity for JAK1 and JAK2 enzymes. This makes it a potential treatment for diseases that are caused by the dysregulation of these enzymes. However, one limitation of 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is its potential toxicity. In preclinical studies, 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been shown to cause liver toxicity in some animal models. This highlights the need for further safety studies before 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can be used in humans.
Direcciones Futuras
There are many potential future directions for 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea research. One direction is to investigate the potential of 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea in combination with other drugs for the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. Another direction is to investigate the potential of 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea in other diseases that are caused by the dysregulation of JAK1 and JAK2 enzymes. Finally, future research could focus on the development of more potent and selective JAK inhibitors with fewer side effects.
Métodos De Síntesis
The synthesis of 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves the reaction of 3-cyclohexyl-1-(pyridin-2-ylmethyl)thiourea with 3-bromomethylthiophene in the presence of a palladium catalyst. The reaction yields 3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea. The purity of the compound is then confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit JAK1 and JAK2 enzymes, which are involved in the regulation of immune and inflammatory responses. This makes 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea a potential treatment for diseases such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In preclinical studies, 3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has been shown to reduce spleen size and improve blood counts in animal models of myeloproliferative neoplasms.
Propiedades
IUPAC Name |
3-cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c22-18(20-16-6-2-1-3-7-16)21(12-15-9-11-23-14-15)13-17-8-4-5-10-19-17/h4-5,8-11,14,16H,1-3,6-7,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGMKRFDFVAVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-(4-(furan-2-carbonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2868033.png)



![5-[2-(Dimethylamino)ethoxy]pyridine-2-carbonitrile](/img/structure/B2868037.png)
![N-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868041.png)


![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2868046.png)
![8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2868047.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2868048.png)